molecular formula C7H4N4O B8218310 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B8218310
M. Wt: 160.13 g/mol
InChI Key: AJMJGTULHDQJQX-UHFFFAOYSA-N
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Description

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, pyrrole can be treated with chloramine and formamidine acetate under controlled conditions to yield the desired triazine compound . Industrial production methods often involve optimizing these reactions for higher yields and scalability, ensuring the process is safe and cost-effective .

Chemical Reactions Analysis

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazine compounds .

Scientific Research Applications

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit viral RNA polymerase, thereby preventing viral replication. In cancer research, it may act as an inhibitor of kinases or other enzymes involved in cell proliferation and survival pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Properties

IUPAC Name

4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-1-2-6-7(12)9-4-10-11(5)6/h1-2,4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMJGTULHDQJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C1)C(=O)N=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N2C(=C1)C(=O)N=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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